![molecular formula C18H15N3O4 B2657961 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile CAS No. 478041-15-5](/img/structure/B2657961.png)
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[25]octane-1,1-dicarbonitrile is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with a suitable cyclopropane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, sulfuric acid, and sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .
Major Products Formed
Major products formed from these reactions include various substituted spiro compounds and derivatives of cyclopropane, which can be further utilized in organic synthesis .
科学研究应用
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects .
相似化合物的比较
Similar Compounds
- 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
- 1,1,2,2-Tetracyanocyclopropane derivatives
Uniqueness
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is unique due to its nitrophenyl group, which imparts distinct chemical properties and reactivity compared to other similar spiro compounds .
属性
IUPAC Name |
6,6-dimethyl-1-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-5-3-4-6-12(11)21(24)25/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBJJMHPKSFFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

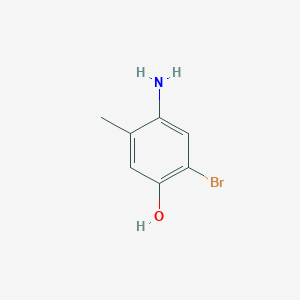
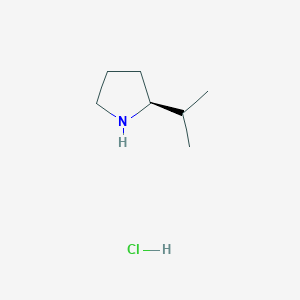
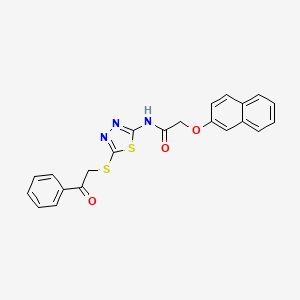

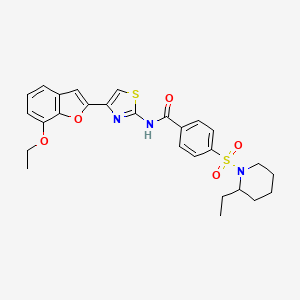


![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)


![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2657897.png)
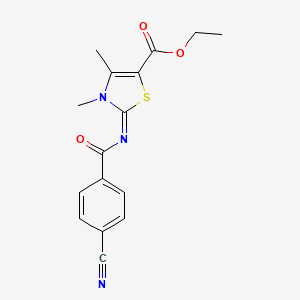
![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)
